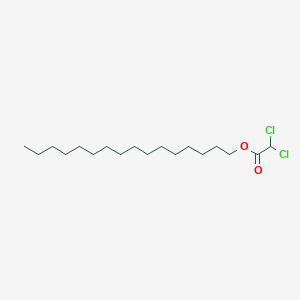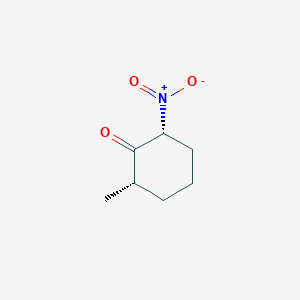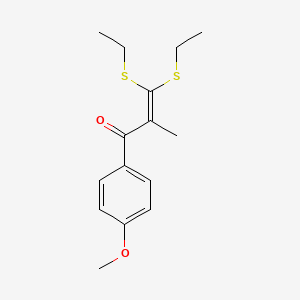
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one is an organic compound characterized by the presence of ethylsulfanyl groups, a methoxyphenyl group, and a methylprop-2-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, ethyl mercaptan, and acetone.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Introduction of Ethylsulfanyl Groups: The intermediate is then treated with ethyl mercaptan under acidic conditions to introduce the ethylsulfanyl groups, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.
Pathways: Influencing cellular signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Bis(methylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one
- 3,3-Bis(ethylsulfanyl)-1-(4-hydroxyphenyl)-2-methylprop-2-en-1-one
Uniqueness
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one is unique due to the presence of both ethylsulfanyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its structural features differentiate it from similar compounds, making it a valuable compound for various research applications.
Propiedades
Número CAS |
82238-78-6 |
|---|---|
Fórmula molecular |
C15H20O2S2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
3,3-bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C15H20O2S2/c1-5-18-15(19-6-2)11(3)14(16)12-7-9-13(17-4)10-8-12/h7-10H,5-6H2,1-4H3 |
Clave InChI |
AKBFMUQJJGQWER-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=C(C)C(=O)C1=CC=C(C=C1)OC)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
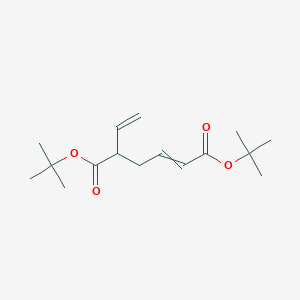
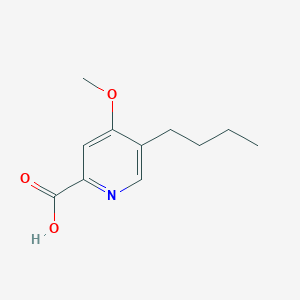


![2-Azabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14418260.png)
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
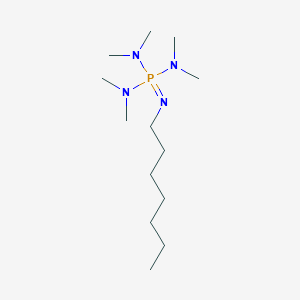
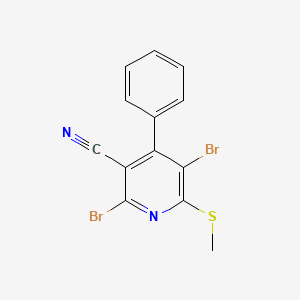
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)
